molecular formula C17H20ClN3O4S B2822508 5-Chloro-2-((1-((4-ethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034522-77-3

5-Chloro-2-((1-((4-ethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2822508
CAS No.: 2034522-77-3
M. Wt: 397.87
InChI Key: SNYDBKFXSGZONY-UHFFFAOYSA-N
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Description

“5-Chloro-2-((1-((4-ethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine” is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent scientific literature .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a six-membered heterocycle with one nitrogen atom and five carbon atoms . It also contains a pyrimidine ring, which is a six-membered heterocycle with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been a subject of extensive research . These reactions include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Antiviral Activity

Research on pyrimidine derivatives, including those with chloro substitutions, has demonstrated potential antiviral activities. For example, derivatives of 2,4-diaminopyrimidines have been studied for their antiretroviral properties, particularly against retroviruses, showcasing the broader utility of pyrimidine compounds in developing antiviral therapies (Hocková et al., 2003).

Crystal Structures in Drug Design

The study of crystal structures of pyrimethamine derivatives, a compound related to the pyrimidine family, aids in understanding drug interactions at the molecular level. This knowledge is crucial for designing drugs with specific biological targets, emphasizing the role of pyrimidine derivatives in medicinal chemistry (Balasubramani et al., 2007).

Synthetic Applications

Synthetic routes involving pyrimidine derivatives have been explored for creating new chemical entities. For instance, reactions of certain dithiazoles with amines have led to novel disulfides and cyanoformamidines, highlighting the versatility of pyrimidine and its derivatives in synthetic organic chemistry (Lee & Kim, 1993).

Pharmacological Evaluation

Pyrimidine analogs have been evaluated for various pharmacological activities, including antimicrobial effects. The development and characterization of such compounds contribute to the discovery of new therapeutic agents (Patel & Patel, 2012).

Heterocyclic Chemistry Innovations

The field of heterocyclic chemistry benefits from the exploration of pyrimidine derivatives, as seen in the synthesis of compounds with potential antimicrobial activity. This research underscores the significance of pyrimidine and its derivatives in developing new chemical entities with potential biological applications (Ammar et al., 2004).

Future Directions

The future directions in the research and development of piperidine derivatives, such as “5-Chloro-2-((1-((4-ethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine”, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry .

Properties

IUPAC Name

5-chloro-2-[1-(4-ethoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O4S/c1-2-24-14-5-7-16(8-6-14)26(22,23)21-9-3-4-15(12-21)25-17-19-10-13(18)11-20-17/h5-8,10-11,15H,2-4,9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYDBKFXSGZONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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